molecular formula C17H11NO B8347291 3-Phenylbenzofuro[3,2-c]pyridine

3-Phenylbenzofuro[3,2-c]pyridine

Cat. No.: B8347291
M. Wt: 245.27 g/mol
InChI Key: LWBHSYUSIYXGMV-UHFFFAOYSA-N
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Description

3-Phenylbenzofuro[3,2-c]pyridine is a tricyclic heteroaromatic compound of significant interest in pharmaceutical and materials science research. This compound features a benzofuran core fused with a pyridine ring and a phenyl substituent, a structural motif present in various biologically active molecules and advanced materials. Researchers are exploring its potential as a key scaffold in developing new therapeutic agents. Structurally related benzofuropyridine analogues have been identified as potent modulators of biological targets, exhibiting activities such as opioid receptor agonism, multi-drug resistance (MDR) modulation, and topoisomerase inhibition . Furthermore, the benzofuro[2,3-c]pyridine core has been utilized in the design of ratiometric fluorescent probes for metal ion detection . Beyond medicinal chemistry, this family of compounds demonstrates promising photophysical properties. Recent studies on similar benzofuro[2,3-c]pyridin-3-ol derivatives have shown strong photoluminescence with high quantum yields (PLQY), making them candidates for applications in organic light-emitting diodes (OLEDs) and as novel economic fluorescent probes . The compound is provided for research and development purposes only. This product is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions and refer to the specific safety data sheet (SDS) before use.

Properties

Molecular Formula

C17H11NO

Molecular Weight

245.27 g/mol

IUPAC Name

3-phenyl-[1]benzofuro[3,2-c]pyridine

InChI

InChI=1S/C17H11NO/c1-2-6-12(7-3-1)15-10-17-14(11-18-15)13-8-4-5-9-16(13)19-17/h1-11H

InChI Key

LWBHSYUSIYXGMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3C4=CC=CC=C4OC3=C2

Origin of Product

United States

Comparison with Similar Compounds

Benzofuro[3,2-c]quinoline Derivatives

Benzofuro[3,2-c]quinolines (e.g., compound G in ) share the furo[3,2-c]pyridine core but incorporate a fused quinoline moiety. This tetracyclic structure demonstrates:

Property 3-Phenylbenzofuro[3,2-c]pyridine Benzofuro[3,2-c]quinoline (G)
Anticancer IC₅₀ (UO-31) Not reported <1 µM
Neuroprotection Not observed Yes

2-Aryl-Substituted Furo[3,2-c]pyridines

  • 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine ():

    • The electron-withdrawing CF₃ group improves solubility and antimicrobial activity (MIC = 8–32 µg/mL against Xanthomonas spp.) compared to 3-phenyl derivatives .
    • Synthetic Flexibility : Prepared via Suzuki coupling, similar to 3-phenyl analogs, but CF₃ enhances metabolic stability .
  • 4-Phenylfuro[3,2-c]pyridine ():

    • Exhibits moderate antifungal activity (MIC = 64 µg/mL vs. Fusarium graminearum), whereas 3-phenyl derivatives show uncharacterized antimicrobial profiles .

Thieno[3,2-c]pyridine Derivatives

Replacing the oxygen atom in the furan ring with sulfur (thieno[3,2-c]pyridine) alters bioactivity:

  • Receptor Selectivity: Thieno derivatives exhibit potent 5-HT₁/5-HT₂ receptor affinity but weak dopamine D₂ binding, whereas 3-phenylbenzofuropyridines show high α₂-adrenoceptor selectivity (Ki < 10 nM vs. α₁-adrenoceptors) .
  • Mechanistic Divergence: Despite similar antipsychotic effects in vivo, thieno derivatives modulate dopamine neurons in brain regions A9 and A10 differently, highlighting structural dependence on neurochemical pathways .

Photophysical and Physicochemical Properties

UV-Vis and emission spectra reveal substituent-dependent behavior:

  • Monovalent Derivatives: this compound analogs (e.g., compound 8 in ) absorb at ~250 nm but lack fluorescence, whereas N-oxide derivatives (e.g., compound 19) emit at 388 nm .
  • Bivalent Systems :
    • Bifuro[3,2-c]pyridine 20 () absorbs at 322 nm with a Stokes shift of 52 nm, suggesting partial conjugation absent in 3-phenyl derivatives .
Compound λₐbs (nm) λₑₘ (nm) Stokes Shift (nm)
3-Phenyl derivative ~250 None N/A
Bifuro[3,2-c]pyridine (20) 322 374 52

Antimicrobial Activity

  • This compound: Limited data, but structural analogs like 4-chlorofuro[3,2-c]pyridine () show moderate activity (MIC = 32–64 µg/mL) against phytopathogens, suggesting phenyl substitution may enhance membrane penetration .
  • 2-Trifluoromethyl Derivatives : Superior antibacterial effects (MIC = 8–16 µg/mL) due to increased electronegativity and target binding .

Central Nervous System (CNS) Activity

  • α₂-Adrenoceptor Antagonism: this compound derivatives () exhibit high α₂-adrenoceptor affinity (Ki = 2–5 nM) with >100-fold selectivity over α₁-receptors, a profile unmatched by thieno or quinoline analogs .
  • Antidepressant Potential: In vivo studies show reduced apomorphine-induced climbing in rodents, a trait shared with thieno derivatives but achieved via distinct mechanisms .

Preparation Methods

Key Reaction Conditions:

ReactantsCatalyst SystemSolventTemperatureYield
3-Bromobenzofuran derivativePd XPhos G3, XPhos ligandTHF70°C72–84%

The mechanism proceeds via Suzuki-Miyaura coupling followed by intramolecular cyclization. This method is notable for its regioselectivity and tolerance of electron-withdrawing substituents.

Copper-Mediated Cascade Alkynylation/Cyclization

A copper(I)-catalyzed cascade reaction enables the synthesis of 1,2-dihydrobenzofuro[3,2-b]pyridines, which are subsequently oxidized to the aromatic product. Using Cu(CH₃CN)₄BF₄ and XantPhos ligand, terminal alkynes react with azadienes in 1,4-dioxane at 60°C.

Key Reaction Conditions:

ReactantsCatalyst SystemBaseSolventYield
Azadiene + PhenylacetyleneCu(CH₃CN)₄BF₄/XantPhosEt₃N1,4-Dioxane89–96%

Post-reaction treatment with NaOH in ethanol at 80°C achieves deprotection and aromatization, yielding This compound in near-quantitative yields.

Gold(III)-Catalyzed Domino Synthesis

A Au(III)-catalyzed domino reaction between o-alkynylaldehydes and chiral amino alcohols generates benzofuro[3,2-c]pyridines under mild conditions. This method emphasizes stereoselectivity and water compatibility.

Key Reaction Conditions:

ReactantsCatalystSolventTemperatureYield
o-Alkynylaldehyde + (S)-PhenylglycinolAuCl₃H₂O25°C68–82%

The reaction proceeds via imine formation, cyclization, and oxidation, offering an eco-friendly alternative to traditional methods.

Base-Mediated Cyclization of α,β-Unsaturated Imines

A three-component reaction involving aurone-derived α,β-unsaturated imines, terminal alkynes, and NEt₃ in dichloroethane (DCE) produces 1,4-dihydrobenzofuro[3,2-b]pyridines. Subsequent DBU-mediated aromatization yields the target compound.

Key Reaction Conditions:

ReactantsBaseSolventTemperatureYield
Aurone-derived imine + Methyl propiolateDBUDCERoom temp75–83%

This method is scalable, with gram-scale reactions maintaining >85% efficiency.

One-Pot Tandem Sonogashira/Electrophilic Cyclization

A Pd/Cu-catalyzed tandem protocol combines Sonogashira coupling with electrophilic cyclization. Using 2-iodophenol derivatives and phenylacetylene, the reaction forms benzofuro[3,2-c]pyridine in a single pot.

Key Reaction Conditions:

ReactantsCatalyst SystemSolventTemperatureYield
2-Iodophenol + PhenylacetylenePd(OAc)₂, CuI, PPh₃Toluene110°C65–78%

Iodine or N-iodosuccinimide (NIS) serves as the electrophilic cyclization agent, ensuring high regiocontrol.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclocondensation of 2-hydroxybenzaldehydes with propargylamines, reducing reaction times from hours to minutes. This method is ideal for high-throughput synthesis.

Key Reaction Conditions:

ReactantsConditionsSolventYield
2-Hydroxybenzaldehyde + PropargylamineMW, 150°C, 20 minDMF70–88%

The microwave approach minimizes side reactions and improves purity.

Comparative Analysis of Methods

MethodAdvantagesLimitationsIdeal Use Case
Pd-Catalyzed Cross-CouplingHigh regioselectivityRequires inert atmosphereScalable production
Cu-Mediated CascadeOne-pot synthesisSensitive to moistureRapid library synthesis
Au-Catalyzed DominoEco-friendly, stereoselectiveHigh catalyst loadingChiral applications
Base-Mediated CyclizationScalable, room tempMulti-step purificationIndustrial settings
Tandem SonogashiraAtom-economicalHigh temperatureElectron-deficient substrates
Microwave-AssistedFast, high puritySpecialized equipmentHigh-throughput screening

Q & A

Q. Key Challenges :

  • Low yields in cross-coupling reactions due to steric hindrance or catalyst inefficiency.
  • Purification difficulties from tarred reaction mixtures, especially in acidic conditions .

Basic: How is the structural characterization of this compound derivatives performed?

Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming substitution patterns and regiochemistry. For example, 4-phenylfuro[3,2-c]pyridine shows distinct aromatic proton shifts at δ 7.3–8.2 ppm .
  • X-ray Crystallography : Resolves crystal packing and intramolecular interactions, such as π-π stacking (3.44–3.83 Å) in copper(II) complexes .
  • Mass Spectrometry : Validates molecular weights and fragmentation patterns, particularly for halogenated derivatives .

Advanced: How can conflicting antimicrobial activity data between structurally similar derivatives be resolved?

Answer:
Contradictions in bioactivity (e.g., variable MIC values) may arise from:

  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., CF₃) enhance membrane permeability but may reduce target binding .
  • Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and include positive controls (e.g., ciprofloxacin for bacteria) .
  • Structural Modifications : Compare thieno[3,2-c]pyridine (higher 5-HT receptor affinity) vs. furo[3,2-c]pyridine (preferential dopamine modulation) to isolate pharmacophore contributions .

Advanced: What methodologies optimize the Pictet-Spengler reaction for tetrahydrofuro[3,2-c]pyridine synthesis?

Answer:
Key parameters include:

  • Solvent Optimization : Toluene at 70°C improves yields (58%) compared to CH₃CN or dioxane .
  • Acid Catalysis : HCl (1–2 equiv) outperforms TsOH, minimizing tar formation .
  • Substrate Design : Use 2-(5-methylfuran-2-yl)ethylamine to stabilize iminium intermediates and enable cyclization .

Q. Example Table :

SolventTemp (°C)Acid (equiv)Yield (%)
Toluene70HCl (1.0)58
CH₃CN50HCl (2.0)26

Advanced: How do computational methods aid in designing this compound derivatives as enzyme inhibitors?

Answer:

  • Molecular Dynamics (MD) Simulations : Predict binding modes to targets like CYP51. For example, 4H-pyrano[3,2-c]pyridine analogs show stable interactions with heme cofactors via hydrophobic and π-stacking interactions .
  • QSAR Modeling : Correlate substituent lipophilicity (logP) with antifungal activity. Derivatives with logP 2.5–3.5 exhibit optimal membrane penetration .
  • Docking Studies : Identify steric clashes with bulky substituents (e.g., trifluoromethyl) to refine scaffold design .

Basic: What biological activities are associated with this compound derivatives?

Answer:

  • Antimicrobial : Inhibit Gram-positive bacteria (e.g., S. aureus) with MIC values of 8–32 µg/mL .
  • Anticancer : Induce apoptosis in leukemia cell lines (IC₅₀ ~5 µM) via topoisomerase-II inhibition .
  • CNS Modulation : Act as 5-HT receptor ligands with potential antipsychotic effects, as shown in Sidman avoidance assays .

Advanced: How can researchers address stability issues of intermediates during synthesis?

Answer:

  • Inert Conditions : Use anhydrous solvents and nitrogen atmospheres to prevent oxidation of dihydrofuro[3,2-c]pyridines .
  • Low-Temperature Workup : Quench reactions at 0–5°C to stabilize imine intermediates .
  • Derivatization : Convert unstable amines to hydrochloride salts for long-term storage .

Advanced: What strategies enhance the selectivity of Suzuki couplings for aryl-substituted derivatives?

Answer:

  • Catalyst Screening : Pd(OAc)₂ with SPhos ligand improves regioselectivity for para-substituted products .
  • Solvent Effects : Dichloromethane reduces homocoupling vs. DMF or THF .
  • Microwave Irradiation : Shortens reaction time (30 min vs. 24 h) and minimizes decomposition .

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